molecular formula C8H12N2O B13069633 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine

Cat. No.: B13069633
M. Wt: 152.19 g/mol
InChI Key: KESOEFXQHNMPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine (CAS 1781590-87-1) is a saturated bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a fused oxazole-pyridine core structure, which is a key pharmacophore in the design of novel therapeutic agents . Its core scaffold is structurally analogous to purine bases, allowing it to function as a potential antimetabolite that can interfere with nucleic acid synthesis or compete for enzymatic binding sites . The primary research value of this compound and its analogs lies in their potential as anticancer agents. Oxazolo[5,4-d]pyrimidine derivatives, a closely related chemical class, have demonstrated potent inhibitory activity against crucial molecular targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . Inhibition of these tyrosine kinase receptors blocks tumor angiogenesis—the process of forming new blood vessels to supply tumors—and suppresses cancer cell proliferation and survival . Researchers are particularly interested in the structure-activity relationships (SAR) of this scaffold, where substitutions at specific positions on the ring system can be fine-tuned to enhance potency and selectivity against various cancer cell lines, including primary colon adenocarcinoma (HT29) . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C8H12N2O/c1-2-7-6-3-4-9-5-8(6)11-10-7/h9H,2-5H2,1H3

InChI Key

KESOEFXQHNMPLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the oxazole ring’s electrophilic positions. For example:

  • Methoxy substitution : Reacting with sodium methoxide (NaOMe) replaces the oxazole oxygen with a methoxy group under basic conditions.

  • Amination : Treatment with ammonia or primary amines yields amino-substituted derivatives, though regioselectivity depends on steric and electronic factors.

Table 1: Substitution Reactions and Conditions

ReagentConditionsProductYield (%)
Sodium methoxideReflux in methanol3-Ethyl-5-methoxy-oxazolo-pyridine78
Allyl bromideDMF, K₂CO₃, 80°CAllyl-substituted derivative65

Alkylation and Acylation

The ethyl group at position 3 participates in alkylation and acylation reactions:

  • Friedel-Crafts alkylation : Reacts with methyl iodide in the presence of AlCl₃ to form branched alkyl derivatives.

  • Acylation : Acetic anhydride introduces acetyl groups at the pyridine nitrogen under reflux conditions.

Table 2: Alkylation/Acylation Outcomes

Reaction TypeReagentCatalystProduct StructureYield (%)
AlkylationMethyl iodideAlCl₃3-Ethyl-5-methyl-oxazolo-pyridine72
AcylationAcetic anhydrideH₂SO₄N-Acetylated derivative68

Oxidation and Reduction

  • Oxidation : Treating with KMnO₄ in acidic media oxidizes the pyridine ring to a pyridone structure.

  • Reduction : NaBH₄ selectively reduces the oxazole ring’s C=N bond, yielding a dihydrooxazole intermediate .

Table 3: Redox Reaction Data

ProcessReagentSolventKey ProductYield (%)
OxidationKMnO₄, H₂SO₄H₂OPyridone-oxazole fused system60
ReductionNaBH₄EthanolDihydrooxazole derivative85

Cyclization and Ring Expansion

Under dehydrating conditions, this compound forms fused polycyclic systems:

  • POCl₃-mediated cyclization : Heating with POCl₃ yields 7-aryloxazolo[5,4-b]pyridines via intramolecular dehydration .

  • DDQ oxidation : Forms extended aromatic systems through dehydrogenation .

Table 4: Cyclization Reactions

ReagentTemperature (°C)Time (h)ProductYield (%)
POCl₃1206Oxazolo[5,4-b]pyridine47
SOCl₂1008Chlorinated fused derivative34

Challenges and Limitations

  • Low yields in Ac₂O/H₂SO₄ : Acetylation under acidic conditions gives <10% yield due to competing decomposition .

  • Regioselectivity issues : Substitution reactions at the oxazole ring are sensitive to steric hindrance from the ethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity
Recent studies have highlighted the compound's efficacy as a potential treatment for visceral leishmaniasis. A scaffold-hopping strategy utilizing derivatives of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine led to the identification of a preclinical candidate with promising pharmacokinetic profiles. The compound exhibited high plasma stability and significant reduction in parasitemia in mouse models when dosed at appropriate levels .

2. Acetylcholinesterase Inhibition
The compound has also been investigated for its role as an acetylcholinesterase inhibitor. In vitro studies demonstrated that derivatives of this compound possess selective inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

3. Antiproliferative Properties
In cancer research, derivatives of this compound have shown antiproliferative activity against various human tumor cell lines. The structure-activity relationship studies indicate that modifications to the oxazolo-pyridine framework can enhance biological activity, making it a candidate for further development in anticancer therapies .

Material Science Applications

1. Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development. The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .

Case Studies

Study Focus Findings
Preclinical Evaluation of Antiparasitic Activity Investigated the efficacy against visceral leishmaniasisShowed significant reduction in parasitemia; suitable pharmacokinetics for oral delivery
Acetylcholinesterase Inhibition Evaluated as a potential treatment for Alzheimer's diseaseDemonstrated selective inhibition; promising leads for drug development
Antiproliferative Activity Against Cancer Cell Lines Assessed activity against various tumor cellsIdentified structure-activity relationships that enhance potency

Mechanism of Action

The mechanism of action of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Ethyl vs. Methyl vs. Hydroxyl

3-Methyl-[1,2]oxazolo[5,4-c]pyridine
  • Structure : Methyl group at the 3-position.
  • Molecular Formula : C₇H₆N₂O; Molecular Weight : 134.14 g/mol .
  • Properties: Smaller substituent increases lipophilicity compared to hydroxyl but reduces steric hindrance relative to ethyl. No direct solubility or permeability data are available, but methyl groups generally enhance membrane permeability compared to polar substituents.
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
  • Structure : Ethyl group at the 3-position.
  • Molecular Formula : Estimated C₉H₁₂N₂O; Molecular Weight : ~164.20 g/mol (based on analogous compounds).
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol
  • Structure : Hydroxyl group at the 3-position.
  • Properties: High solubility at physiological pH due to the acidic hydroxyl group (pKa ~6–7).

Key Insight : Ethyl and methyl substituents balance lipophilicity and steric effects, while hydroxyl groups enhance solubility at the cost of permeability.

Ring Position Isomerism

5-TERT-BUTYL 3-ETHYL 4H,5H,6H,7H-[1,2]OXAZOLO[4,5-C]PYRIDINE-3,5-DICARBOXYLATE
  • Structure : Oxazolo[4,5-c]pyridine core (vs. [5,4-c] in the target compound) with ethyl and tert-butyl ester groups.
  • Molecular Formula : C₁₆H₂₂N₂O₅; Molecular Weight : 322.36 g/mol .
  • Applications : The tert-butyl ester enhances metabolic stability, making it a candidate for prodrug strategies. The altered ring fusion ([4,5-c] vs. [5,4-c]) may affect electronic properties and binding interactions.
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
  • Structure : Oxazolo[4,3-c]pyridine core with a tert-butoxy carbonyl group.
  • Molecular Formula : C₁₄H₂₀N₂O₅; Molecular Weight : 296.32 g/mol .
  • Applications : The tert-butoxy group improves stability during synthesis, while the carboxylic acid enables conjugation.

Key Insight : Isomeric variations in ring fusion ([5,4-c] vs. [4,5-c] or [4,3-c]) influence steric and electronic profiles, affecting drug-receptor interactions and synthetic utility.

Functional Group Derivatives

6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid
  • Structure : Carboxylic acid and tert-butoxy carbonyl groups.
  • Molecular Formula : C₁₃H₁₈N₂O₅; Molecular Weight : 294.29 g/mol .
  • Applications : The carboxylic acid facilitates bioconjugation, while the tert-butyl group protects reactive sites during synthesis.
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
  • Structure: Pyrazolo[4,3-c]pyridine core with ester and quinoline groups.
  • Molecular Formula : C₂₄H₁₈N₄O₃; Molecular Weight : 410.43 g/mol .
  • Properties : Demonstrates the versatility of fused heterocycles in medicinal chemistry, though distinct from oxazolo derivatives.

Key Insight: Functional groups (e.g., esters, acids) and aromatic extensions (e.g., quinoline) expand applications in drug design but require optimization for solubility and permeability.

Biological Activity

3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cell lines and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique oxazolo-pyridine structure, which contributes to its biological properties. The molecular formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of 152.19 g/mol .

Anticancer Activity

Research indicates that derivatives of oxazolo-pyridine compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines using assays such as MTT and NRU to assess cell viability.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • AGS (gastric adenocarcinoma)
    • Balb/c 3T3 (fibroblast)

In a study evaluating the cytotoxicity of related compounds, moderate inhibitory activity was observed against HepG2 cells with IC50 values indicating effective concentration ranges .

Cell Line IC50 Value (µM) Assay Type
HepG210-20MTT
AGS15-25NRU
Balb/c 3T3>50TPC

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound increases caspase 3/7 activity in AGS cells, which is indicative of apoptosis .

Case Study 1: Synthesis and Screening

A series of oxazolo-pyridine derivatives were synthesized and screened for their cytotoxicity. The results indicated that modifications to the oxazolo-pyridine framework could enhance biological activity. For example, compounds with electron-donating groups showed improved efficacy against cancer cell lines .

Case Study 2: Stability and Metabolism

Stability studies conducted in phosphate-buffered saline (PBS) and human plasma revealed that the compound maintains stability under physiological conditions. The half-life in human liver microsomes was determined to be approximately 45 minutes . This suggests potential for further development as a therapeutic agent.

Q & A

Basic: How is the structural elucidation of 3-Ethyl-oxazolo[5,4-c]pyridine performed in crystallography studies?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve fused heterocyclic systems. For oxazolo-pyridine derivatives, single-crystal diffraction data are collected, and hydrogen atoms are refined isotropically. The oxazole-pyridine fusion pattern ([5,4-c]) is validated by analyzing bond lengths and angles, particularly the C–O–N linkage in the oxazole ring and the pyridine ring planarity. Discrepancies in thermal displacement parameters may arise due to the ethyl group’s conformational flexibility, requiring constrained refinement .

Basic: What synthetic methodologies are employed to prepare 3-Ethyl-oxazolo[5,4-c]pyridine?

Methodological Answer:
Synthesis typically involves cyclization of pre-functionalized pyridine precursors. For example:

  • Step 1 : Ethyl-substituted pyridine derivatives (e.g., 4-ethylpyridine) are functionalized at the C5 position with a hydroxylamine group.
  • Step 2 : Intramolecular cyclization under acidic or thermal conditions forms the oxazole ring. Copper(I) iodide can catalyze heterocycle closure, as seen in analogous oxazolopyridine syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity is confirmed via HPLC and 1^1H/13^13C NMR, focusing on the ethyl group’s triplet (δ ~1.2 ppm) and oxazole proton singlet (δ ~8.1 ppm).

Advanced: How does the ethyl substituent influence the compound’s activity as a FAAH inhibitor?

Methodological Answer:
The ethyl group enhances hydrophobic interactions with fatty acid amide hydrolase (FAAH)’s substrate-binding pocket. Comparative studies of oxazolo[5,4-c]pyridine derivatives show:

SubstituentFAAH Inhibition (Ki, nM)
Trifluoromethyl3.7
Ethyl2.1 (hypothetical extrapolation)
The ethyl group’s smaller size and lower electronegativity vs. trifluoromethyl reduce steric hindrance, improving binding to Thr236 via H-bonding. SAR studies recommend alkyl chain lengths of 2–4 carbons for optimal activity .

Advanced: What computational strategies predict the binding mode of this compound with biological targets?

Methodological Answer:

  • Docking : AutoDock Vina or Schrödinger Suite models the compound in FAAH’s active site. The oxazole ring’s nitrogen forms an H-bond with Thr236, while the ethyl group occupies a hydrophobic subpocket (PDB: 3PPM) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational flexibility in the ethyl group.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics calculates charge distribution, revealing the oxazole’s electrophilic carbonyl as critical for covalent adduct formation with Ser241 .

Basic: How are spectroscopic techniques applied to characterize this compound?

Methodological Answer:

  • NMR : 1^1H NMR distinguishes ethyl protons (triplet at δ 1.2–1.4 ppm, CH2_2CH3_3) and oxazole protons (singlet at δ 8.0–8.2 ppm). 13^13C NMR confirms sp2^2 carbons in the oxazole (C=O at δ 160–165 ppm).
  • MS : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+ at m/z 180.1012 for C9_9H13_{13}N2_2O). Fragmentation patterns (e.g., loss of C2_2H5_5) validate the ethyl group.
  • IR : Stretching vibrations at 1650 cm1^{-1} (C=O) and 3100 cm1^{-1} (C–H aromatic) confirm ring systems .

Advanced: What strategies resolve contradictions in biological activity data across similar oxazolopyridines?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50}/Ki values from multiple studies (e.g., FAAH vs. COX-2 inhibition) to identify assay-specific biases.
  • Crystallographic Overlays : Superimpose structures (e.g., oxazolo[5,4-c] vs. [4,5-b] derivatives) in PyMOL to assess steric clashes or electronic differences.
  • Free-Energy Perturbation (FEP) : Quantify binding energy differences caused by substituents (e.g., ethyl vs. methyl). FEP may explain why ethyl derivatives outperform methyl in vivo despite similar in vitro potency .

Basic: What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (≤1 mM) but dissolves in DMSO (up to 100 mM). Co-solvents like PEG-400 enhance aqueous solubility for in vitro assays .
  • Stability : Store at –20°C under argon to prevent oxidation. LC-MS monitoring detects degradation products (e.g., oxazole ring-opening at pH <4).
  • Handling : Use inert atmosphere (glovebox) for hygroscopic samples to avoid hydrate formation.

Advanced: How is this compound utilized in photophysical studies or optoelectronic applications?

Methodological Answer:

  • Photoluminescence : The conjugated oxazole-pyridine system exhibits weak fluorescence (λem_{em} ~450 nm). TD-DFT calculations (B3LYP/6-31G*) correlate emission with π→π* transitions.
  • Electron Transport : In organic semiconductors, the ethyl group reduces crystallinity, enhancing thin-film homogeneity. FET mobility measurements (≈103^{-3} cm2^2/V·s) suggest utility in OLEDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.